6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of the brominated pyrazole with a suitable precursor, such as an amidine or a nitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the bromine substituent or the pyrazole ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a triazine ring fused to the pyrazole core.
Imidazo[1,2-a]pyrimidine: A compound with an imidazole ring fused to a pyrimidine core.
Uniqueness
6-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15BrN6O |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
6-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN6O/c1-8(11-7-20(3)18-9(11)2)17-14(22)12-4-13-16-5-10(15)6-21(13)19-12/h4-8H,1-3H3,(H,17,22) |
InChI Key |
OHMXZSSNPGBHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C |
Origin of Product |
United States |
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